6-Amino-3-(2,4-diethoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-3-(2,4-DIETHOXYPHENYL)-4-(2-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrano[2,3-c]pyrazole core, which is a fused ring system containing both pyran and pyrazole rings. The presence of various substituents, such as amino, diethoxyphenyl, and fluorophenyl groups, contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-(2,4-DIETHOXYPHENYL)-4-(2-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2,4-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization Reaction: The hydrazone undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.
Formation of Pyrano Ring: The pyrazole intermediate is then reacted with 2-fluorobenzaldehyde and malononitrile in the presence of a catalyst, such as piperidine, to form the pyrano[2,3-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-3-(2,4-DIETHOXYPHENYL)-4-(2-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new substituents replacing existing ones.
Scientific Research Applications
6-AMINO-3-(2,4-DIETHOXYPHENYL)-4-(2-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-AMINO-3-(2,4-DIETHOXYPHENYL)-4-(2-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling and function.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 6-AMINO-3-(2,4-DIMETHOXYPHENYL)-4-(2-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- 6-AMINO-3-(2,4-DIETHOXYPHENYL)-4-(2-CHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- 6-AMINO-3-(2,4-DIETHOXYPHENYL)-4-(2-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Uniqueness
6-AMINO-3-(2,4-DIETHOXYPHENYL)-4-(2-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to the presence of both diethoxyphenyl and fluorophenyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these substituents in the pyrano[2,3-c]pyrazole core makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H21FN4O3 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
6-amino-3-(2,4-diethoxyphenyl)-4-(2-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H21FN4O3/c1-3-29-13-9-10-15(18(11-13)30-4-2)21-20-19(14-7-5-6-8-17(14)24)16(12-25)22(26)31-23(20)28-27-21/h5-11,19H,3-4,26H2,1-2H3,(H,27,28) |
InChI Key |
ZVJJNHRZVTUOPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4F)OCC |
Origin of Product |
United States |
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